molecular formula H4NaO7P2 B1346107 Disodium diphosphate CAS No. 7758-16-9

Disodium diphosphate

Numéro de catalogue B1346107
Numéro CAS: 7758-16-9
Poids moléculaire: 200.96 g/mol
Clé InChI: MHXGNUVRVJWHJK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sodium acid pyrophosphate, also known as disodium dihydrogen pyrophosphate, is an inorganic compound with the chemical formula Na₂H₂P₂O₇. It consists of sodium cations and dihydrogen pyrophosphate anions. This white, water-soluble solid is commonly used as a buffering and chelating agent in various applications, particularly in the food industry .

Mécanisme D'action

As a leavening agent, sodium acid pyrophosphate reacts with sodium bicarbonate in the presence of moisture and heat to produce carbon dioxide gas. This gas imparts a light and fluffy texture to baked goods . Additionally, sodium acid pyrophosphate forms ionic bonds with starches and proteins in dough, providing a moist texture .

Similar Compounds:

  • Disodium Phosphate (Na₂HPO₄)
  • Tetrasodium Pyrophosphate (Na₄P₂O₇)
  • Sodium Hexametaphosphate (Na₆P₆O₁₈)
  • Pentasodium Triphosphate (Na₅P₃O₁₀)

Comparison: Sodium acid pyrophosphate is unique in its ability to act as both a leavening agent and a chelating agent. While disodium phosphate and tetrasodium pyrophosphate are also used in food processing, they do not possess the same leavening properties. Sodium hexametaphosphate and pentasodium triphosphate are primarily used as sequestrants and water softeners .

Safety and Hazards

Disodium diphosphate is generally recognized as safe (GRAS) for use in food, but there are warnings of excessive use because it may lead to imbalanced levels of minerals in the body and bone loss . It’s not considered to be an environmental toxin or potentially harmful to humans .

Orientations Futures

Given the importance of phosphate systems, there have been several studies of their physicochemical properties in aqueous solutions . The goal is to understand and control the various physicochemical phenomena and processes involved in these solutions . The literature analysis of the dipotassium or/and disodium hydrogen phosphates in aqueous solutions shows a deficiency of thermodynamic properties at various temperatures .

Analyse Biochimique

Biochemical Properties

Disodium diphosphate plays a crucial role in biochemical reactions, particularly in the regulation of pH and as a source of phosphate ions. It interacts with several enzymes, including alkaline phosphatase and pyrophosphatase, which catalyze the hydrolysis of phosphate esters and pyrophosphate, respectively. These interactions are essential for maintaining cellular phosphate homeostasis and energy metabolism .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a phosphate donor in phosphorylation reactions, which are critical for the activation and deactivation of proteins involved in signal transduction. Additionally, this compound can affect gene expression by modulating the activity of transcription factors that respond to changes in phosphate levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by altering their conformation or by competing with other phosphate-containing substrates. For example, this compound can inhibit the activity of pyrophosphatase by binding to its active site, preventing the hydrolysis of pyrophosphate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard conditions, but it can hydrolyze to form monosodium phosphate and free phosphate ions over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in maintaining phosphate homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance phosphate availability and support normal cellular functions. At high doses, this compound can cause adverse effects, including toxicity and disruption of calcium and phosphate balance. Threshold effects have been observed, where the beneficial effects of this compound plateau and toxic effects become more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to phosphate metabolism and energy production. It interacts with enzymes such as pyrophosphatase and alkaline phosphatase, which play key roles in the hydrolysis of pyrophosphate and phosphate esters. These interactions are crucial for maintaining metabolic flux and regulating the levels of phosphate-containing metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via phosphate transporters and can bind to proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are important for ensuring the proper distribution and utilization of this compound within the cell .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles. For example, this compound can be targeted to the mitochondria, where it plays a role in energy metabolism and phosphate homeostasis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium acid pyrophosphate is synthesized by partially neutralizing food-grade phosphoric acid with sodium hydroxide or sodium carbonate to form monosodium phosphate. The monosodium phosphate is then dehydrated at approximately 250°C to form sodium acid pyrophosphate .

Industrial Production Methods: In industrial settings, food-grade soda ash is added to a neutralizer and heated while stirring. Food-grade phosphoric acid is then added for a neutralization reaction, controlling the reaction endpoint pH to 4-4.4 to generate sodium dihydrogen phosphate. The solution is filtered, concentrated by evaporation, cooled to crystallize, centrifuged, and dried to form anhydrous sodium dihydrogen phosphate. This is then heated at 140-200°C to convert it into sodium acid pyrophosphate .

Types of Reactions:

Common Reagents and Conditions:

    Sodium Bicarbonate: Used in baking to produce carbon dioxide gas.

    Water: Hydrolyzes sodium acid pyrophosphate to sodium orthophosphate.

Major Products:

    Carbon Dioxide (CO₂): Produced during the reaction with sodium bicarbonate.

    Sodium Orthophosphate (Na₃PO₄): Formed during hydrolysis.

Propriétés

{ "Design of the Synthesis Pathway": "Disodium diphosphate can be synthesized by reacting sodium pyrophosphate with sodium hydroxide.", "Starting Materials": [ "Sodium pyrophosphate", "Sodium hydroxide" ], "Reaction": [ "Mix sodium pyrophosphate and sodium hydroxide in a reaction vessel.", "Stir the mixture at room temperature until all solids dissolve.", "Heat the mixture to 80-90°C and maintain the temperature for 2-3 hours.", "Cool the mixture to room temperature and filter the resulting solution to remove any insoluble impurities.", "Evaporate the filtrate to dryness to obtain disodium diphosphate as a white crystalline solid." ] }

Numéro CAS

7758-16-9

Formule moléculaire

H4NaO7P2

Poids moléculaire

200.96 g/mol

Nom IUPAC

disodium;[hydroxy(oxido)phosphoryl] hydrogen phosphate

InChI

InChI=1S/Na.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6)

Clé InChI

MHXGNUVRVJWHJK-UHFFFAOYSA-N

SMILES

OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+]

SMILES canonique

OP(=O)(O)OP(=O)(O)O.[Na]

Point d'ébullition

Decomposes (NIOSH, 2024)
Decomposes

Color/Form

White crystalline powder

Densité

Density: 1.86 /Hexahydrate/

melting_point

1810 °F (NIOSH, 2024)
988 °C
1810 °F

Autres numéros CAS

68915-31-1
7758-16-9
7782-95-8

Description physique

Liquid;  Other Solid;  Pellets or Large Crystals;  Dry Powder
White powder or grains
White solid;  [Merck Index] White odorless powder;  [MSDSonline]

Pictogrammes

Corrosive; Irritant

Numéros CAS associés

10042-91-8

Solubilité

Soluble in water
Sol in wate

Pression de vapeur

0 mmHg (approx) (NIOSH, 2024)
0 mmHg (approx)

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disodium diphosphate
Reactant of Route 2
Disodium diphosphate
Reactant of Route 3
Disodium diphosphate
Reactant of Route 4
Disodium diphosphate
Reactant of Route 5
Disodium diphosphate
Reactant of Route 6
Disodium diphosphate

Q & A

Q1: How does SAPP impact the texture of meat products?

A1: SAPP can improve the texture of meat products by enhancing binding ability, increasing firmness and springiness, and reducing oiliness. This was observed in studies on frankfurters [] and restructured pork jerky [].

Q2: Can SAPP be used to reduce the need for sodium nitrite in meat products?

A3: Research suggests that while SAPP can contribute to some desirable qualities in reduced-sodium nitrite frankfurters, it cannot fully replace nitrite's role in color development and flavor [].

Q3: Does SAPP impact the shelf life of meat products?

A4: Studies indicate that SAPP, especially in combination with other preservatives like potassium sorbate, can effectively inhibit bacterial growth in meat products, thus extending their shelf life [, ].

Q4: How does SAPP affect the stability of strawberry puree during processing?

A5: SAPP, in combination with ascorbic acid, helps retain the anthocyanin content and red color intensity of strawberry puree during processing [].

Q5: Can SAPP be used to prevent darkening in potatoes?

A6: Yes, SAPP has been used as an anti-browning agent in the potato industry. It helps reduce after-cooking darkening in potatoes, though its effectiveness might be lower compared to other agents like citric acid [, , ].

Q6: Does SAPP affect the quality of frozen fish fillets?

A7: Studies on Nile tilapia fillets showed that SAPP, specifically sodium tripolyphosphate (STPP), improved weight gain, cooking yield, and reduced drip and cooking loss. It also slightly enhanced sensory acceptability [].

Q7: How does SAPP function as a leavening agent in baked goods?

A8: While SAPP itself doesn't release CO2, it reacts with sodium bicarbonate in baking powder. This reaction generates CO2, contributing to the aeration and volume of baked goods like biscuits and cakes [, , ].

Q8: How does SAPP interact with other ingredients in baked goods?

A9: Thermal analysis studies showed that SAPP interacts with other ingredients during baking. It can lower the dough rise temperature and its effect on the dough's thermal behavior is influenced by the presence of fats and sugars [].

Q9: What is the molecular formula and weight of SAPP?

A9: The molecular formula of SAPP is Na2H2P2O7, and its molecular weight is 221.94 g/mol.

Q10: How does the type of phosphate salt affect its functionality in meat products?

A11: Different phosphate salts exhibit varying impacts on meat product qualities. For example, STPP showed better water holding capacity and yield in turkey frankfurters compared to SAPP and SHMP [, ].

Q11: Do different phosphate salts have different antimicrobial effects?

A12: Yes, research on bratwurst indicated that SAPP had a greater inhibitory effect on bacterial growth during temperature abuse compared to other phosphates like STPP and TSPP [, ].

Q12: How does the pH of the food matrix affect SAPP's functionality?

A13: The pH of the food matrix significantly influences SAPP's effectiveness. For instance, in meat batters, the antimicrobial activity of SAPP was enhanced at lower pH levels [, ].

Q13: Can SAPP be encapsulated to improve its application in food products?

A14: Yes, research has shown that SAPP can be encapsulated within food-grade carbohydrates, such as β-cyclodextrin, to improve the stability and controlled release of the compound in meat products [].

Q14: Are there any concerns regarding the use of phosphates in food?

A16: Excessive phosphate intake has been linked to health concerns like cardiovascular disease and bone health issues. Therefore, it is essential to use phosphates judiciously in food processing [].

Q15: Are there any alternatives to SAPP in food applications?

A17: Yes, alternative food-grade phosphates like STPP, TSPP, and SHMP are often used. Additionally, natural acids like citric acid and lactic acid can be considered as substitutes for specific applications [, , , , ].

Q16: What analytical techniques are used to study the interaction of SAPP with food components?

A18: Various techniques are employed, including spectrophotometry to assess color changes [, , ], texture analysis for evaluating textural modifications [, , ], and microbiological assays for determining antimicrobial efficacy [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.